molecular formula C21H24N4O3S B11074912 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11074912
M. Wt: 412.5 g/mol
InChI Key: FFMMIICBYCYISQ-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a heterocyclic compound featuring a fused thieno-naphthyridine scaffold. Its structure includes a 3,4-dimethoxybenzyl substituent at the carboxamide position and a methyl group at the 6-position of the tetrahydrothieno ring.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-25-7-6-15-13(11-25)9-14-18(22)19(29-21(14)24-15)20(26)23-10-12-4-5-16(27-2)17(8-12)28-3/h4-5,8-9H,6-7,10-11,22H2,1-3H3,(H,23,26)

InChI Key

FFMMIICBYCYISQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-b][1,6]naphthyridine core and subsequent functionalization. One common approach is to start with the appropriate naphthyridine precursor and introduce the thieno ring through cyclization reactions. The 3,4-dimethoxybenzyl group can be introduced using protective group chemistry, which increases the solubility and stability of the precursor .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the compound’s affinity for different targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives in the thieno[2,3-b][1,6]naphthyridine family. Below is a detailed comparison based on substituents, molecular properties, and inferred pharmacological relevance:

Table 1: Structural and Molecular Comparisons

Compound Name R-Group (Carboxamide Substituent) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide 3,4-dimethoxybenzyl Not explicitly provided* Electron-rich benzyl group; potential CNS penetration due to methoxy groups
3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide 2-(trifluoromethoxy)phenyl C₂₀H₁₉F₃N₄O₂S 436.45 Lipophilic trifluoromethoxy group; may enhance metabolic stability
3-amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide isopropyl C₁₅H₂₁N₄OS 313.42 Compact alkyl chain; likely reduced steric hindrance
3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide — (unsubstituted carboxamide) C₁₁H₁₄N₄OS 250.32 Minimal substituents; baseline scaffold for SAR studies
3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide cyclopropyl C₁₅H₁₈N₄OS 302.39 Rigid cyclopropyl group; may influence receptor binding kinetics

*Note: Molecular formula for the target compound can be inferred as approximately C₂₃H₂₈N₄O₃S based on structural analogs.

Substituent-Driven Pharmacological Implications

  • 3,4-Dimethoxybenzyl Group (Target Compound): The methoxy groups enhance electron density and may improve binding to aromatic-rich pockets in receptors (e.g., acetylcholinesterase or muscarinic receptors) .
  • Ethyl vs.
  • Carboxamide Substituents: The isopropyl group in and cyclopropyl in introduce steric and conformational constraints, which could modulate selectivity for specific receptor subtypes.

Research Findings from Analogous Compounds

While direct studies on the target compound are absent, insights from related molecules include:

Cholinergic Modulation: Thieno-naphthyridine analogs have been investigated for their ability to interact with cholinergic systems, as deficits in acetylcholine signaling are linked to cognitive disorders . For example, compounds with lipophilic substituents (e.g., trifluoromethoxy in ) show enhanced CNS activity in preclinical models.

Synthetic Accessibility: Derivatives like highlight the importance of carboxamide modifications in optimizing synthetic yields and purity. The target compound’s 3,4-dimethoxybenzyl group may require specialized coupling reagents for efficient synthesis.

Metabolic Stability: The trifluoromethoxy group in resists oxidative metabolism better than methoxy groups, suggesting that the target compound’s 3,4-dimethoxybenzyl substituent could necessitate prodrug strategies for oral bioavailability.

Biological Activity

3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide (CAS No: 698977-37-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21H26N4O3S
  • Molecular Weight : 414.52 g/mol
  • Chemical Structure : The compound features a naphthyridine core with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins .
    • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including breast and prostate cancer cells .
  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects at submicromolar concentrations. For instance, it showed cytotoxicity comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines (MCF-7 and MCF-7/ADR) .
  • Comparative Efficacy :
    • In a comparative analysis with other naphthyridine derivatives, this compound displayed superior activity against specific cancer types, highlighting its potential as a lead compound for further development .

Other Pharmacological Effects

Beyond its anticancer properties, preliminary research suggests that this compound may possess additional pharmacological activities:

  • Antimicrobial Activity : Similar naphthyridine derivatives have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures can exhibit anti-inflammatory effects, which may be relevant in treating chronic inflammatory diseases .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-70.5Apoptosis induction
Study 2DU1450.7G2/M phase arrest
Study 3HCT1160.6DNA intercalation

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